molecular formula C22H28N2O5S B2922557 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 887218-86-2

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2922557
CAS No.: 887218-86-2
M. Wt: 432.54
InChI Key: QTKISAWFEHVDFT-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative characterized by three key structural motifs:

A benzo[d][1,3]dioxol-5-yl group, a bicyclic aromatic system known for enhancing metabolic stability and binding affinity in drug design.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-15-10-16(2)22(17(3)11-15)30(25,26)23-13-19(24-6-8-27-9-7-24)18-4-5-20-21(12-18)29-14-28-20/h4-5,10-12,19,23H,6-9,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKISAWFEHVDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a benzo[d][1,3]dioxole moiety and a morpholinoethyl group, which are known to influence its pharmacological properties.

  • Molecular Formula : C20H25N3O5S
  • Molecular Weight : 421.49 g/mol
  • CAS Number : 887217-55-2

Biological Activities

Research indicates that sulfonamide derivatives exhibit a wide range of biological activities. Below are key findings regarding the biological activity of this compound:

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Preliminary studies suggest that this compound may exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antifungal Activity

The compound has shown potential antifungal activity against various strains of fungi, particularly those resistant to conventional treatments.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Candida auris16 µg/mL

Anticancer Activity

In vitro studies have indicated that the compound may possess anticancer properties. It has been evaluated against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), demonstrating cytotoxic effects.

Cell Line IC50 (µM)
A54912.5
MCF-715.0

The mode of action of this compound involves interactions with microtubules and tubulin dynamics. By modulating microtubule assembly, the compound can induce cell cycle arrest and apoptosis in cancer cells:

  • Target : Microtubules and tubulin
  • Effect : Suppression of tubulin polymerization leading to disrupted cellular functions.

Case Studies

  • Study on Antibacterial Efficacy
    A study published in the Journal of Medicinal Chemistry examined the antibacterial efficacy of various sulfonamide derivatives against multidrug-resistant pathogens. The results indicated that compounds similar to this compound displayed promising activity against resistant strains.
  • Anticancer Potential
    Research conducted on the cytotoxic effects of this compound on cancer cell lines revealed that it significantly inhibited proliferation in A549 and MCF-7 cells through apoptosis induction mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

Table 1: Key Structural Features of Analogs vs. Target Compound
Compound Name / ID Core Structure Substituents/Functional Groups Reference
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,4,6-trimethylbenzenesulfonamide (Target) Benzenesulfonamide - Benzo[d][1,3]dioxol-5-yl
- Morpholinoethyl
- 2,4,6-Trimethylphenyl
N/A
2-((9-(Benzo[d][1,3]dioxol-5-yl)...)-N-(2-morpholinoethyl)acetamide () Naphthofuran-acetamide - Benzo[d][1,3]dioxol-5-yl
- Morpholinoethyl
- Naphthofuran scaffold
N-(2-(Benzo[d][1,3]dioxol-5-yl)allyl)-4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide () Benzenesulfonamide - Benzo[d][1,3]dioxol-5-yl
- Allyl-oxiranmethyl
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide () Acetamide - Benzo[d][1,3]dioxol-5-yl
- Thiazole-benzoyl
Key Observations:
  • Core Structure: The target’s benzenesulfonamide core differentiates it from acetamide () or benzimidazole () analogs.
  • Morpholinoethyl Group: Shared with ’s compound, this group improves aqueous solubility due to morpholine’s polarity. However, the low synthetic yield (7.0% in ) suggests challenges in introducing morpholine-containing side chains .
  • Trimethylbenzenesulfonamide : Unlike methyl () or halogenated () substituents, the 2,4,6-trimethyl group increases steric hindrance, which may reduce off-target interactions but could also limit binding pocket accessibility.
Key Observations:
  • Low Yields with Morpholinoethyl Groups: highlights the difficulty of synthesizing morpholinoethyl derivatives (7–25% yields), likely due to steric hindrance during coupling reactions . The target compound may face similar challenges.
  • High-Purity Acetamides : and report >95% purity for acetamide derivatives using HATU/DIPEA in DMF, suggesting robust protocols for amide bond formation .
  • The trimethyl substitution may require optimized reaction conditions to avoid steric interference.

Physicochemical and Pharmacological Implications

  • Solubility: The morpholinoethyl group counterbalances the lipophilic sulfonamide core, as seen in ’s compound, which remains soluble in polar solvents like DMSO .
  • Biological Activity : Analogs with benzo[d][1,3]dioxol-5-yl groups (e.g., ’s IDO1 inhibitors) demonstrate that this moiety is critical for enzyme inhibition . The target’s activity may depend on sulfonamide interactions with catalytic pockets.

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